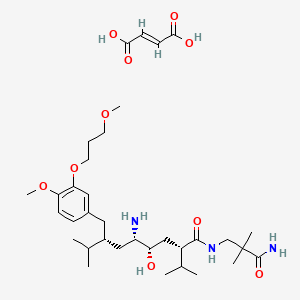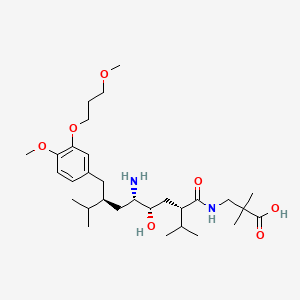
Losartan N2-glucuronide
Übersicht
Beschreibung
Losartan N2-glucuronide is a metabolite of losartan, which is an angiotensin II receptor antagonist commonly used to treat hypertension. This compound is formed through the glucuronidation of losartan, a process that involves the addition of glucuronic acid to the molecule. This metabolite is significant in the pharmacokinetics of losartan, as it contributes to the drug’s overall efficacy and elimination from the body .
Wirkmechanismus
Target of Action
Losartan N2-glucuronide is a metabolite of Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension . The primary target of Losartan is the angiotensin II receptor type 1 (AT1) found in tissues like vascular smooth muscle and the adrenal gland .
Mode of Action
Losartan, and by extension its metabolite this compound, works by reversibly and competitively preventing angiotensin II from binding to the AT1 receptor . This action reduces the end organ responses to angiotensin II. Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to E-3174, an active metabolite, is an oxidation of an alcohol to a carboxylic acid . This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate . The glucuronidation of Losartan with recombinant human UGTs in human liver microsomes identified UGT1A1 and UGT2B7 as the main contributors to the production of this compound .
Pharmacokinetics
Losartan is rapidly and almost completely absorbed, reaching maximum concentrations 1-2 hours after oral administration . The reported bioavailability of Losartan is around 35%, probably due to variable first-pass metabolism . After oral administration, approximately 14% of the Losartan dose is converted to E-3174 . For intact Losartan, renal excretion is a minor elimination pathway (12% of clearance of Losartan), but for the E-3174 metabolite, renal excretion is a major pathway (55% of its clearance) .
Action Environment
The action of Losartan and its metabolites can be influenced by various environmental factors. For instance, the absorption and metabolism of Losartan by the intestine were determined using in vitro, in situ, and in vivo models of absorption . Furthermore, the glucuronidation of Losartan to form this compound can be influenced by the specific activity of UGT enzymes in the liver, which can vary among individuals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of losartan N2-glucuronide involves the glucuronidation of losartan. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronidation reagent and liver microsomes as the catalyst. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the glucuronidation reaction. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified using chromatographic techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Losartan N2-glucuronide primarily undergoes hydrolysis and deglucuronidation reactions. These reactions are facilitated by enzymes such as β-glucuronidase, which cleaves the glucuronic acid moiety from the molecule .
Common Reagents and Conditions
Hydrolysis: This reaction typically requires water and an enzyme such as β-glucuronidase. The reaction is carried out at a pH of around 5.0 and a temperature of 37°C.
Deglucuronidation: Similar to hydrolysis, this reaction also involves β-glucuronidase and is carried out under similar conditions.
Major Products Formed
The major product formed from the hydrolysis and deglucuronidation of this compound is losartan itself. This reaction is significant in the metabolism and elimination of losartan from the body .
Wissenschaftliche Forschungsanwendungen
Losartan N2-glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the pharmacokinetics of losartan, including its absorption, distribution, metabolism, and excretion.
Drug Metabolism: It helps in understanding the metabolic pathways of losartan and the role of glucuronidation in drug metabolism.
Toxicology: It is used in toxicological studies to assess the safety and potential side effects of losartan and its metabolites.
Clinical Research: It is used in clinical research to evaluate the efficacy and safety of losartan in treating hypertension and other cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: The parent compound of losartan N2-glucuronide, used to treat hypertension.
E-3174: An active metabolite of losartan with similar pharmacological activity.
Valsartan: Another angiotensin II receptor antagonist used to treat hypertension
Uniqueness
This compound is unique in its role as a metabolite of losartan. It contributes to the overall pharmacokinetics and efficacy of losartan by facilitating its elimination from the body. Unlike other similar compounds, this compound is specifically formed through the glucuronidation of losartan, highlighting the importance of this metabolic pathway in drug metabolism .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMQMUIOUSHGR-RTCYWULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678715 | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Losartan N2-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138584-35-7 | |
| Record name | 1-[5-[4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138584-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Losartan N2 Glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCN3CNE9GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)





![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)




